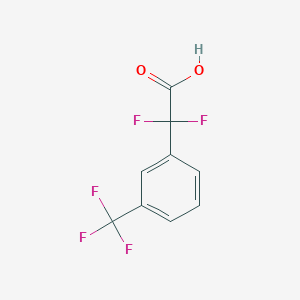

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde.

Fluorination: The aldehyde group is converted to a difluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Oxidation: The difluoromethyl group is then oxidized to form the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

化学反应分析

Types of Reactions

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The phenyl ring can undergo coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Conversion to difluoroacetic acid derivatives.

Reduction: Formation of difluoroalcohols.

科学研究应用

Medicinal Chemistry

The compound's structure indicates that it could exhibit significant biological activity. The presence of fluorine atoms often enhances the pharmacokinetic properties of drugs, including their metabolic stability and bioavailability.

Case Study: Antiparasitic Activity

Research has shown that compounds with similar structures can be effective against parasites. For instance, studies involving aryl acetamides have highlighted the importance of fluorinated groups in enhancing potency against Cryptosporidium infections. In one study, derivatives with fluorine substitutions demonstrated improved efficacy compared to their non-fluorinated counterparts, suggesting that 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid could also be explored for similar therapeutic applications .

Chemical Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its difluoroacetic acid moiety allows for various chemical transformations, making it valuable in the synthesis of complex molecules.

Synthesis Pathways:

- Difluoromethylation Reactions: The compound can be utilized in difluoromethylation processes to introduce difluoromethyl groups into other organic frameworks. This application is particularly relevant in the development of new pharmaceuticals where fluorinated compounds are often more active .

- Coupling Reactions: It can also participate in coupling reactions with aryl halides to form α-aryl-α,α-difluoroacetates, which are useful intermediates in drug development .

Material Science

The unique properties imparted by the trifluoromethyl group make this compound suitable for applications in materials science, particularly in developing advanced materials with desirable thermal and chemical stability.

Potential Applications:

- Fluorinated Polymers: The incorporation of this compound into polymer matrices could enhance their properties, such as resistance to solvents and temperature stability.

- Coatings and Adhesives: Its chemical structure may be beneficial in formulating coatings that require high durability and resistance to environmental factors.

作用机制

The mechanism by which 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of biological pathways.

相似化合物的比较

Similar Compounds

- 2,2-Difluoro-2-phenylacetic acid

- 2,3-Difluorophenylacetic acid

- 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid

Uniqueness

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other difluoroacetic acid derivatives. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

This compound’s distinct structure and properties make it a versatile tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.

生物活性

2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid (DFTFA) is an organic compound characterized by its unique molecular structure, which includes both difluoro and trifluoromethyl groups. The compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in pharmaceuticals. This article explores the biological activity of DFTFA, focusing on its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₅F₅O₂

- Molecular Weight : 240.13 g/mol

- CAS Number : 1343107-31-2

The presence of electronegative fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

Mechanisms of Biological Activity

DFTFA's biological activity can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the pharmacokinetics and pharmacodynamics of compounds.

- Enzyme Inhibition : DFTFA has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown increased potency in inhibiting serotonin uptake, suggesting that DFTFA may affect neurotransmitter systems .

- Antimicrobial Properties : Preliminary studies suggest that DFTFA exhibits antimicrobial activity against certain bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

- Anti-inflammatory Effects : Research indicates that fluorinated compounds can modulate inflammatory responses. DFTFA may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study 1: Enzyme Inhibition

A study investigating the structure-activity relationship (SAR) of fluorinated phenylacetic acids found that introducing a trifluoromethyl group at the para position significantly enhanced enzyme inhibition compared to non-fluorinated analogs. This suggests that DFTFA could have similar or improved inhibitory effects on target enzymes, potentially leading to therapeutic applications in conditions like depression or anxiety .

Study 2: Antimicrobial Activity

In a controlled experiment, DFTFA was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting the hypothesis that DFTFA possesses antimicrobial properties. Further investigation into the mechanism revealed that it may disrupt cellular integrity by altering membrane fluidity .

Study 3: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of various fluorinated compounds highlighted DFTFA's potential to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). The study concluded that DFTFA could serve as a lead compound for developing anti-inflammatory agents due to its ability to modulate immune responses .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoroacetic Acid | C₂H₂F₂O₂ | Simpler structure; lacks aromatic ring |

| Trifluoroacetic Acid | C₂F₃O₂ | More acidic; lacks aromatic substitution |

| 4-Trifluoromethylbenzoic Acid | C₈H₅F₃O₂ | Contains only one fluorinated group on the phenyl ring |

The distinct structural features of DFTFA, particularly the combination of difluoro and trifluoromethyl groups, may enhance its chemical reactivity and biological activity compared to related compounds.

属性

IUPAC Name |

2,2-difluoro-2-[3-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-2-1-3-6(4-5)9(12,13)14/h1-4H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPKFHWZTODWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。